Epicatechin-3-gallate

Descripción general

Descripción

(+)-Epicatechin-3-O-gallate is a naturally occurring polyphenolic compound found predominantly in green tea. It belongs to the class of flavonoids known as catechins. This compound is known for its potent antioxidant properties and has been extensively studied for its potential health benefits, including anti-inflammatory, anti-cancer, and cardioprotective effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Epicatechin-3-gallate typically involves the esterification of (+)-epicatechin with gallic acid. This reaction can be catalyzed by various agents, including acid catalysts like sulfuric acid or enzymatic catalysts such as lipases. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as green tea leaves. The extraction process includes steps like solvent extraction, purification using chromatographic techniques, and crystallization. Advanced methods like supercritical fluid extraction are also employed to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions: (+)-Epicatechin-3-O-gallate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones, which are reactive intermediates.

Reduction: Reduction reactions can convert it back to its parent catechin form.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the gallate moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced catechins.

Substitution: Substituted catechin derivatives.

Aplicaciones Científicas De Investigación

Cancer Therapy

Mechanisms of Action

ECG exhibits significant anticancer properties through various mechanisms:

- Inhibition of Cell Signaling Pathways : ECG has been shown to inhibit hepatocyte growth factor (HGF) signaling in breast cancer cells, blocking cell motility and invasion at concentrations as low as 0.6 µM. This inhibition is crucial for preventing metastasis in invasive cancers .

- Induction of Apoptosis : ECG induces apoptosis in cancer cells by activating intrinsic and extrinsic apoptotic pathways. In studies involving acute myeloid leukemia models, ECG treatment increased mature cell populations while inducing apoptosis and inhibiting cell proliferation .

Nanoparticle Delivery Systems

The bioavailability and stability of ECG can be enhanced through nanotechnology:

- Lipid-Based Nanoparticles : Research has demonstrated that lipid-based nanoparticles can effectively deliver ECG to cancer cells, significantly improving its stability and enhancing its cytotoxic effects against various cancer cell lines, including MDA-MB-231 . For instance, Cohen de Pace et al. developed nanoliposomes that improved the intracellular uptake of ECG, leading to increased apoptosis in breast cancer cells .

Cardiovascular Protection

Mechanisms of Action

ECG has been studied for its cardioprotective effects:

- Modulation of Na/K-ATPase Activity : At physiological concentrations found after consuming green tea, ECG modulates Na/K-ATPase conformation and activity, which is critical for cardiac function. It has been shown to reduce infarct size in rat hearts subjected to ischemia/reperfusion injury by over 40% .

- Protection Against Oxidative Stress : ECG acts as a powerful antioxidant, preventing oxidative damage in vascular smooth muscle cells (VSMCs) and enhancing cell viability under stress conditions induced by hydrogen peroxide .

Neuroprotection

Potential Benefits

Research suggests that ECG may have protective effects against neurodegenerative diseases:

Metabolic Disorders

Role in Metabolism

ECG is implicated in metabolic regulation:

- Weight Management and Glucose Regulation : Studies have shown that ECG can enhance fat oxidation and improve insulin sensitivity, making it a potential candidate for managing obesity and type 2 diabetes .

Summary of Key Findings

Mecanismo De Acción

The mechanism of action of Epicatechin-3-gallate involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

Antioxidant Activity: Scavenging free radicals and upregulating antioxidant enzymes.

Anti-inflammatory Activity: Inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase.

Anti-cancer Activity: Inducing apoptosis and cell cycle arrest in cancer cells through pathways like p53 and NF-κB.

Cardioprotective Activity: Enhancing endothelial function and reducing oxidative stress in vascular tissues.

Comparación Con Compuestos Similares

Epicatechin: Lacks the gallate moiety but shares similar antioxidant properties.

Epigallocatechin: Contains an additional hydroxyl group compared to epicatechin.

Epigallocatechin-3-O-gallate: Similar structure but with an additional hydroxyl group, making it more potent in some biological activities.

Uniqueness: (+)-Epicatechin-3-O-gallate is unique due to its specific structure, which confers distinct biological activities. Its combination of antioxidant, anti-inflammatory, and anti-cancer properties makes it a valuable compound for research and therapeutic applications.

Actividad Biológica

Epicatechin-3-gallate (ECG) is a polyphenolic compound predominantly found in green tea, belonging to the flavanol category of flavonoids. It has garnered significant attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of ECG, supported by various research findings and case studies.

Chemical Structure

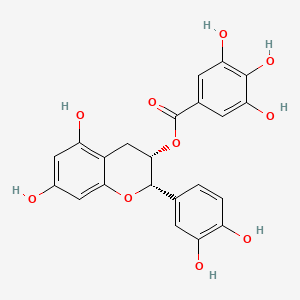

ECG is a gallate ester of epicatechin, characterized by the following chemical structure:

Chemical Structure of this compound

1. Antioxidant Activity

ECG exhibits strong antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress.

- Mechanism : ECG scavenges reactive oxygen species (ROS) and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Research Findings : A study demonstrated that ECG significantly reduced lipid peroxidation in human liver cells, indicating its protective role against oxidative damage .

2. Anti-inflammatory Effects

ECG has been shown to modulate inflammatory responses through various pathways.

- Mechanism : It inhibits the nuclear factor kappa B (NF-kB) signaling pathway, leading to decreased expression of pro-inflammatory cytokines.

- Case Study : In a clinical trial involving patients with rheumatoid arthritis, ECG supplementation resulted in reduced levels of C-reactive protein (CRP), a marker of inflammation .

3. Anticancer Properties

The potential anticancer effects of ECG have been extensively studied across different cancer types.

- Mechanism : ECG induces apoptosis in cancer cells and inhibits tumor growth by modulating multiple signaling pathways, including the PI3K/Akt/mTOR pathway.

- Research Findings : In vitro studies have shown that ECG inhibits the proliferation of breast cancer cells by inducing cell cycle arrest at the G1 phase . A meta-analysis indicated that higher dietary intake of green tea polyphenols, including ECG, correlates with a reduced risk of colorectal cancer .

4. Cardiovascular Health

ECG contributes to cardiovascular health through its effects on endothelial function and lipid metabolism.

- Mechanism : It promotes nitric oxide (NO) production, leading to vasodilation and improved blood flow.

- Research Findings : A randomized controlled trial found that ECG supplementation improved endothelial function in patients with metabolic syndrome, evidenced by increased flow-mediated dilation (FMD) .

Data Tables

| Biological Activity | Mechanism | Key Findings |

|---|---|---|

| Antioxidant | Scavenges ROS; enhances SOD and catalase | Reduced lipid peroxidation in liver cells |

| Anti-inflammatory | Inhibits NF-kB; reduces cytokines | Decreased CRP levels in rheumatoid arthritis patients |

| Anticancer | Induces apoptosis; inhibits PI3K/Akt/mTOR | Inhibited breast cancer cell proliferation ; reduced colorectal cancer risk |

| Cardiovascular Health | Promotes NO production; improves FMD | Enhanced endothelial function in metabolic syndrome patients |

Propiedades

IUPAC Name |

[(2S,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O10/c23-11-6-14(25)12-8-19(32-22(30)10-4-16(27)20(29)17(28)5-10)21(31-18(12)7-11)9-1-2-13(24)15(26)3-9/h1-7,19,21,23-29H,8H2/t19-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHVYAFMTMFKBA-FPOVZHCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863-03-6 | |

| Record name | Epicatechin gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epicatechin gallate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000863036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.